methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Properties
IUPAC Name |
methyl 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10(17(19)22-3)23-12-5-7-14-13-6-4-11(21-2)8-15(13)18(20)24-16(14)9-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOLYGLBSCWAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a wide range of substituted benzo[c]chromenes .
Scientific Research Applications
Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(8-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
Uniqueness
Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the methoxy and propanoate groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
Methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a complex organic compound belonging to the class of benzo[c]chromenes. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzo[c]chromene core with a methoxy group and a propanoate moiety. The specific IUPAC name for this compound is methyl 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxypropanoate, and its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been suggested that it can modulate cyclooxygenase (COX) activity, which plays a crucial role in the inflammatory response .
- Antioxidant Activity : The methoxy group in the structure is known to contribute to antioxidant properties, potentially reducing oxidative stress in cells .
- Anticancer Potential : Preliminary studies indicate that derivatives of benzo[c]chromenes exhibit cytotoxic effects against various cancer cell lines through apoptosis induction .
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for mitigating oxidative damage in cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Effects
In vitro studies have reported that methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yloxy]propanoate exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Study on Antioxidant Activity : A study conducted using human liver cells showed that treatment with methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yloxy]propanoate resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential use as an antioxidant supplement .
- Anti-inflammatory Study : In a murine model of arthritis, administration of this compound led to reduced swelling and joint inflammation compared to control groups, underscoring its therapeutic potential in managing inflammatory conditions .
- Anticancer Research : A recent investigation into the anticancer properties revealed that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
